![molecular formula C17H10F3NO3 B6316450 N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide CAS No. 278183-49-6](/img/structure/B6316450.png)
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide (TFMPE) is an organic compound that has been of interest to scientists for its potential applications in the fields of medicine, chemistry, and biochemistry. TFMPE belongs to the class of compounds known as phthalimides, which are derivatives of phthalic acid. In recent years, TFMPE has been studied for its ability to act as a catalyst in various chemical reactions and its potential use as a drug.
Applications De Recherche Scientifique
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. In the field of medicine, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In the field of chemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a catalyst in various organic reactions. In the field of biochemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a reagent in the synthesis of biologically active compounds.
Mécanisme D'action
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the enzyme, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In animal studies, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce inflammation and pain. It has also been found to reduce the production of certain cytokines, which are molecules that can cause inflammation. In addition, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce the production of certain enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide in lab experiments is its stability. It is stable in a variety of conditions, including acidic and basic solutions. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. One limitation of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is its solubility in water, which can be a problem when attempting to dissolve the compound in aqueous solutions.
Orientations Futures
Future research on N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide could focus on its potential use as an anti-cancer agent. In addition, further studies could be conducted to explore its potential use as an inhibitor of other enzymes involved in inflammation and pain. Additionally, research could be conducted to further explore its potential use as a catalyst in organic reactions. Finally, further studies could be conducted to explore the potential use of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide as a reagent in the synthesis of biologically active compounds.
Méthodes De Synthèse
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide can be synthesized in several ways. One method involves the condensation of phthalic anhydride with 2-amino-4-(trifluoromethoxy)phenol in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phthalic anhydride in the presence of a base.
Propriétés
IUPAC Name |
2-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCWYYDHHDMHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
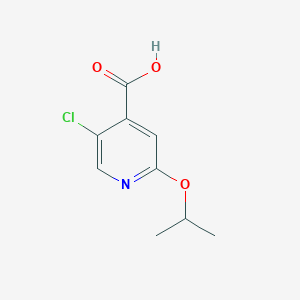
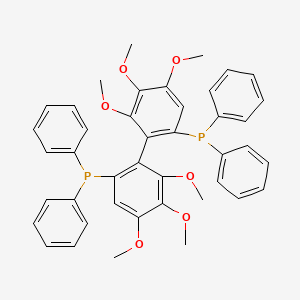
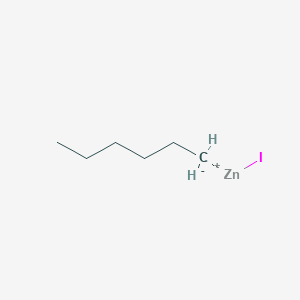
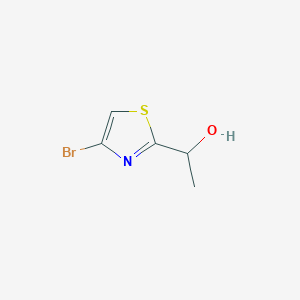
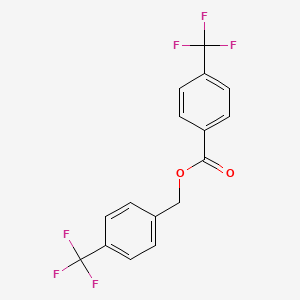
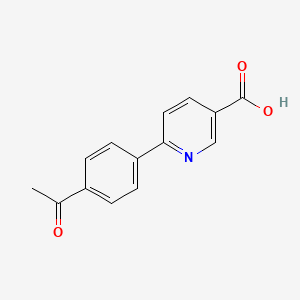
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
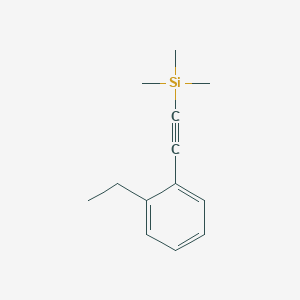
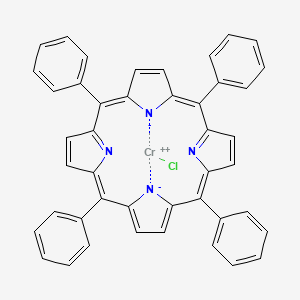

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)